1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring and substituted with a 4-fluoro-2-methylphenyl sulfonyl group. The molecule’s structural complexity arises from its sulfonamide linkage, fluorinated aromatic substituents, and the electron-deficient thiadiazole dioxide system. Its synthesis likely involves multi-step reactions, including sulfonylation of piperidine derivatives and cyclization to form the thiadiazole dioxide moiety .
Properties
IUPAC Name |
3-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S2/c1-14-13-15(20)7-8-19(14)28(24,25)22-11-9-16(10-12-22)23-18-6-4-3-5-17(18)21(2)29(23,26)27/h3-8,13,16H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSMCZYYSJAYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following molecular formula:
This structure includes a piperidine ring, a sulfonyl group attached to a fluoro-substituted phenyl moiety, and a benzo-thiadiazole core. The presence of the fluoro group is significant as it can enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in conditions like cancer and bacterial infections.
- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Case Study 1 : A series of related compounds were tested against various cancer cell lines (A549, DU-145). Compounds exhibited IC50 values ranging from 0.15 µM to 0.63 µM, indicating potent anticancer properties .
Antimicrobial Activity
Compounds with similar structures have been evaluated for their antimicrobial efficacy:
- Case Study 2 : A synthesized derivative demonstrated significant antibacterial activity with an IC50 value as low as 2.14 µM against specific bacterial strains . This suggests that the sulfonamide functionality contributes to its antibacterial properties.
Comparative Analysis
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 0.51 | Anticancer |
| Compound B | Structure B | 0.63 | Anticancer |
| Target Compound | Target Structure | 0.15 - 2.14 | Anticancer & Antibacterial |
This table illustrates that while many derivatives exhibit anticancer properties, the target compound shows a broader spectrum of activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their heterocyclic cores, substituents, and synthetic pathways. Below is a detailed comparison using data from the evidence:
Structural Differentiation
- Core Heterocycle: Unlike simpler 1,2,5-thiadiazole dioxides (e.g., 3,4-diphenyl derivative), the target compound incorporates a benzo[c]-fused thiadiazole system, which increases rigidity and π-conjugation. This may enhance stability or optoelectronic properties compared to non-fused analogs .
- Substituents : The 4-fluoro-2-methylphenyl sulfonyl group distinguishes it from sodium salts (e.g., sodium 4-phenyl-1,2,5-thiadiazol-3olate) or methyl/phenyl derivatives. Fluorination often improves metabolic stability in pharmaceuticals, while sulfonyl groups enhance binding affinity .
- Synthetic Complexity : The target compound’s synthesis likely requires more steps than microwave-assisted or solvent-free routes used for simpler derivatives (e.g., 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide) .
Functional Implications
- Antibacterial Potential: Derivatives with piperidine and heterocyclic motifs (e.g., 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)) exhibit antibacterial activity, suggesting the target compound could share similar bioactivity .
- Material Science Applications : Thiadiazole dioxides with fused aromatic systems (e.g., acenaphtho derivatives) are explored for functional materials due to their redox-active and conductive properties. The target compound’s benzo[c] fusion may offer analogous advantages .
Research Findings and Limitations
- Unanswered Questions : The evidence lacks direct data on the target compound’s biological or electronic performance. Comparative studies with its analogs are needed to validate hypotheses about its stability, reactivity, or efficacy.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves sulfonylation of a piperidine intermediate followed by cyclization with a benzo[c][1,2,5]thiadiazole precursor. Key steps include:
- Sulfonylation : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with piperidin-4-yl derivatives under basic conditions (e.g., triethylamine in ethanol) to form the sulfonyl-piperidine intermediate .
- Cyclization : Coupling the intermediate with a methyl-substituted benzo[c][1,2,5]thiadiazole dihydro precursor under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
Optimization : Use design of experiments (DoE) to test variables like temperature, solvent ratio, and catalyst loading. For example, Bayesian optimization algorithms can systematically explore parameter spaces to maximize yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and sulfonyl/piperidine integration .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% typically required for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out byproducts .
Q. How does the compound’s solubility impact formulation for in vitro assays?
The compound’s low aqueous solubility (common with sulfonyl and heteroaromatic groups) requires solubilization strategies:
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions.
- Micellar Systems : Incorporate surfactants like Tween-80 for cell-based studies.
- Crystallinity Analysis : Powder X-ray diffraction (PXRD) identifies polymorphs affecting dissolution rates .
Advanced Research Questions
Q. How can heuristic algorithms improve synthesis efficiency?
Heuristic methods like Bayesian optimization integrate prior experimental data to predict optimal conditions:
- Case Study : A 2023 study demonstrated a 30% yield increase by iteratively testing 15 reaction parameters (e.g., stoichiometry, temperature) via algorithm-guided DoE .
- Implementation : Use open-source tools (e.g., Python’s Scikit-Opt) to model reaction landscapes and prioritize high-yield conditions.
Q. What role does X-ray crystallography play in elucidating structure-property relationships?
Single-crystal X-ray diffraction:
- Conformational Analysis : Reveals torsional angles between the sulfonyl-piperidine and benzothiadiazole moieties, impacting steric interactions .
- Intermolecular Forces : Identifies hydrogen-bonding networks (e.g., sulfonyl oxygen interactions) influencing crystal packing and stability .
Example : A 296 K study resolved a 0.050 R-factor structure, confirming the 2,2-dioxide configuration’s planarity .
Q. How should researchers address discrepancies in biological activity data compared to structural analogs?
- Data Normalization : Control for batch-to-batch purity variations via HPLC .
- Structural Comparisons : Use tables to correlate substituent effects (e.g., fluorophenyl vs. methyl groups) with activity trends (see Table 1) .
| Analog Structure Feature | Biological Activity Shift | Reference |
|---|---|---|
| Pyrazole core (vs. thiadiazole) | 2x lower IC50 in kinase assays | |
| 4-Fluoro substitution | Improved metabolic stability |
Q. What computational methods are recommended for SAR studies of derivatives?
- Density Functional Theory (DFT) : Predict electronic effects of substituents (e.g., methyl vs. fluoro) on sulfonyl group reactivity .
- Molecular Dynamics (MD) : Simulate binding poses in target proteins (e.g., kinase ATP pockets) to prioritize synthetic targets .
Integrated Workflow : Combine DFT with experimental UV-Vis data to validate charge-transfer interactions in fluorinated derivatives .
Q. How can researchers resolve contradictions in cytotoxicity data across cell lines?
- Mechanistic Profiling : Use RNA sequencing to identify off-target pathways (e.g., oxidative stress response).
- Metabolite Tracking : LC-MS/MS quantifies active metabolites that may vary by cell type .
Example : A 2021 study linked differential cytotoxicity in HEK293 vs. HeLa cells to variations in sulfone metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
